Diethanolamine laurylaminopropionate
Description
Historical Perspectives on Ethanolamine (B43304) Derivatives and Related Compounds in Chemical Research
The study of ethanolamines dates back to 1860 when Charles Adolphe Wurtz first synthesized them, though he was unable to isolate the free bases from their salts. ark-chem.co.jp It was not until 1897 that Ludwig Knorr developed a viable industrial production route and successfully separated monoethanolamine, diethanolamine (B148213), and triethanolamine (B1662121) by fractional distillation. ark-chem.co.jp However, these compounds did not gain significant commercial or academic importance until after World War II, coinciding with the large-scale industrial production of ethylene (B1197577) oxide, their primary precursor. ark-chem.co.jp
Initially, research focused on their use as absorbents for acidic gases like carbon dioxide and hydrogen sulfide (B99878) in industrial processes. ebsco.com Over time, academic inquiry expanded to their application as precursors for a wide range of chemical products, including emulsifiers, detergents, and corrosion inhibitors. ark-chem.co.jpebsco.com The development of fatty acid condensates of ethanolamines, such as lauric acid diethanolamine condensate, marked a significant step in surfactant chemistry, leading to compounds with specific foaming and emulsifying properties. ebsco.comnih.gov
Academic Significance and Research Trajectories of Zwitterionic and Amine-Based Compounds
Zwitterionic compounds, which include amphoteric surfactants like Diethanolamine Laurylaminopropionate, are molecules that contain both positive and negative charges, resulting in a net neutral charge at their isoelectric point. bohrium.com This unique characteristic imparts a range of desirable properties that have driven academic research, including high water solubility, stability across a wide pH range, and low irritation to skin and eyes. bohrium.comsmashladder.com
Academic research into zwitterionic and amine-based surfactants has focused on several key areas:
Synthesis and Characterization: Developing novel synthesis routes to create surfactants with tailored properties, often starting from bio-based materials to improve sustainability. ru.nlchalmers.se
Physicochemical Properties: Investigating surface activity, critical micelle concentration (CMC), foaming stability, and interactions with other surfactant types. bohrium.comresearchgate.net
Applications: Exploring their use in personal care formulations, industrial detergents, enhanced oil recovery, and even specialized fields like nanotechnology and drug delivery due to their unique interfacial properties and biocompatibility. bohrium.comsmashladder.com
The trajectory of this research has moved towards creating "green" or biodegradable surfactants and specialty chemicals for high-performance applications. ru.nlicm.edu.pl
Structural Framework of this compound: Constituent Moieties and Linkages
This compound is an ion-pair compound resulting from the neutralization of N-dodecyl-β-alanine with diethanolamine. The linkage is an ionic bond between the carboxylate group (-COO⁻) of the laurylaminopropionate moiety and the protonated secondary amine (a diethanolammonium ion, [HN(CH₂CH₂OH)₂]⁺) of the diethanolamine moiety.
The diethanolamine (DEA) moiety, with the formula HN(CH₂CH₂OH)₂, is a bifunctional molecule containing both a secondary amine and two primary alcohol (hydroxyl) groups. ebsco.com This structure allows it to undergo reactions typical of both amines and alcohols. sigmaaldrich.com In complex systems, its key characteristics include:
Basicity: As a weak base, the amine group readily accepts a proton to form a cation, enabling it to neutralize acids and form salts. sigmaaldrich.com Its pKa is approximately 8.88 at 25°C. sigmaaldrich.com
Hydrophilicity: The two hydroxyl groups and the amine group make DEA highly soluble in water and other polar solvents. ebsco.com
Reactivity: It serves as a versatile chemical intermediate. The amine can react with acids and their derivatives to form amides, while the hydroxyl groups can form esters. ark-chem.co.jp It is widely used in the synthesis of morpholines, emulsifiers, and dispersing agents. ebsco.com
Table 1: Physicochemical Properties of Diethanolamine
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁NO₂ |
| Molecular Weight | 105.14 g/mol |
| Melting Point | 28 °C |
| Boiling Point | 268.8 °C |
| Density | 1.09 g/cm³ (at 30 °C) |
| pKa | 8.88 (at 25 °C) |
| Water Solubility | Miscible |
| logP (Octanol/Water) | -1.43 |
Data sourced from references sigmaaldrich.comnih.gov.
The laurylaminopropionate moiety, specifically N-dodecyl-β-alanine, is an amino acid derivative. Its structure consists of a twelve-carbon alkyl chain (lauryl or dodecyl group) attached to the nitrogen atom of β-alanine. This structure provides the molecule with its amphiphilic character.
Hydrophobicity: The long C12 dodecyl chain is a nonpolar, hydrophobic tail, which is responsible for the molecule's surface activity and its tendency to form micelles in aqueous solutions. bohrium.com
Hydrophilicity and Acidity: The propionate (B1217596) end contains a carboxylic acid group, which is hydrophilic and acidic. In solution, this group can deprotonate to form a carboxylate anion (-COO⁻), which is the basis for its anionic character in certain pH ranges. bohrium.com
Amphoteric Nature: The presence of both a basic amino group and an acidic carboxyl group makes N-dodecyl-β-alanine itself an amphoteric compound. bohrium.com
Table 2: Physicochemical Properties of N-dodecyl-β-alanine
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₁NO₂ |
| Molecular Weight | 257.41 g/mol |
| Boiling Point | 379.1 °C (at 760 mmHg) |
| Density | 0.92 g/cm³ |
| logP (Octanol/Water) | 4.36 |
| Isoelectric Point | pH ~4 |
Data sourced from reference ru.nl.
Current State of Research on this compound: An Academic Literature Review and Gap Analysis
A comprehensive review of academic literature reveals a notable scarcity of research focused specifically on the compound this compound (CAS No. 65104-36-1). While extensive research exists on its constituent moieties and the broader category of amphoteric surfactants, dedicated studies on the synthesis, characterization, and application of this particular salt are not prevalent in peer-reviewed scientific journals.
The existing body of relevant academic work provides a foundational understanding through analogy:
General Amphoteric Surfactants: Research on amino acid-based amphoteric surfactants highlights their biodegradability, low toxicity, and good compatibility with other surfactants, properties that can be inferred for this compound. icm.edu.pl Studies often focus on their behavior at interfaces, which is crucial for applications in detergency and personal care. bohrium.comsmashladder.com
Related Compounds: Studies on compounds like sodium lauriminodipropionate and other N-alkyl-β-alanine derivatives provide insights into synthesis methods (typically via the reaction of a fatty amine with an acrylate (B77674) or acrylic acid) and performance characteristics such as surface tension reduction and foaming ability. icm.edu.plgoogle.com
Diethanolamine Derivatives: Research is available on other fatty acid condensates of diethanolamine, though these are typically amides (e.g., Lauramide DEA) rather than salts. ebsco.comnih.gov
Gap Analysis: The primary gap in the academic literature is the lack of specific data and focused investigation into this compound. Key areas where research is absent include:
Definitive Physicochemical Properties: While properties can be estimated from its components, precise experimental data for the salt itself (e.g., critical micelle concentration, isoelectric point, surface tension reduction capabilities) are not published in academic sources.
Optimized Synthesis and Characterization: There is no dedicated academic publication detailing an optimized synthesis route and comprehensive characterization (e.g., using NMR, FTIR, Mass Spectrometry) for this specific compound.
Performance Evaluation: Comparative studies evaluating its performance against other common amphoteric surfactants in specific applications are missing from the scientific literature.
Structure
3D Structure of Parent
Properties
CAS No. |
65104-36-1 |
|---|---|
Molecular Formula |
C15H31NO2.C4H11NO2 C19H42N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(dodecylamino)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C15H31NO2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;6-3-1-5-2-4-7/h16H,2-14H2,1H3,(H,17,18);5-7H,1-4H2 |
InChI Key |
HGFBWHAXMMRQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Diethanolamine Laurylaminopropionate
Precursor Synthesis and Optimization
The efficient production of Diethanolamine (B148213) Laurylaminopropionate is predicated on the optimized synthesis of its constituent precursors. Industrial and laboratory-scale methodologies for producing Diethanolamine and N-Dodecyl-beta-Alanine are well-established, focusing on yield, purity, and control of reaction byproducts.
Diethanolamine (DEA) is a commercially significant alkanolamine produced on a large scale. The primary industrial method for its synthesis involves the reaction of ethylene (B1197577) oxide with ammonia (B1221849). This process yields a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA).
The reaction of ethylene oxide, a cyclic ether, with aqueous ammonia is the cornerstone of industrial ethanolamine (B43304) production. This reaction is typically conducted in the liquid phase under elevated pressure to ensure the reactants remain in a liquid state at the reaction temperature. The process is highly exothermic, and temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.
The fundamental reaction sequence is as follows:
Formation of Monoethanolamine (MEA): C₂H₄O + NH₃ → H₂NCH₂CH₂OH
Formation of Diethanolamine (DEA): C₂H₄O + H₂NCH₂CH₂OH → HN(CH₂CH₂OH)₂
Formation of Triethanolamine (TEA): C₂H₄O + HN(CH₂CH₂OH)₂ → N(CH₂CH₂OH)₃
These reactions occur consecutively, with MEA being the initial product, which can then react further with ethylene oxide to form DEA, and subsequently, TEA.
A critical aspect of ethanolamine production is the ability to control the relative proportions of MEA, DEA, and TEA in the final product mixture. The primary determinant of the product ratio is the stoichiometry of the reactants, specifically the molar ratio of ammonia to ethylene oxide.
A high molar ratio of ammonia to ethylene oxide favors the formation of MEA, as the excess ammonia increases the probability of an ethylene oxide molecule reacting with an ammonia molecule rather than an already formed ethanolamine. Conversely, to increase the yield of DEA and TEA, a lower molar ratio of ammonia to ethylene oxide is employed. This adjustment shifts the equilibrium towards the formation of the di- and tri-substituted products. By carefully controlling the feed ratio of the reactants, manufacturers can tailor the output to meet the market demand for each specific ethanolamine.
Table 1: Influence of Reactant Ratio on Ethanolamine Product Distribution
| Molar Ratio (Ammonia:Ethylene Oxide) | Predominant Product |
| High (e.g., >10:1) | Monoethanolamine (MEA) |
| Intermediate | Diethanolamine (DEA) |
| Low (e.g., <1:1) | Triethanolamine (TEA) |
N-Dodecyl-beta-Alanine, also known as lauraminopropionic acid, is the acidic precursor in the formation of the final compound. A common synthetic route involves the Michael addition of a primary amine, dodecylamine (B51217) (laurylamine), to an acrylic acid derivative.
One established method involves the reaction of dodecylamine with acrylic acid. The reaction proceeds by the nucleophilic attack of the primary amine on the β-carbon of the acrylic acid, leading to the formation of the N-substituted β-amino acid. The reaction is typically carried out at an elevated temperature to drive the reaction to completion.
An alternative and frequently used industrial method involves the reaction of dodecylamine with methyl acrylate (B77674), followed by saponification of the resulting ester.
The two-step process is as follows:
Michael Addition: Dodecylamine is reacted with methyl acrylate. The amine adds to the activated double bond of the acrylate ester. CH₃(CH₂₁₁)NH₂ + CH₂=CHCOOCH₃ → CH₃(CH₂)₁₁NHCH₂CH₂COOCH₃
Saponification: The resulting methyl ester is then hydrolyzed, typically using a base such as sodium hydroxide, to form the sodium salt of N-dodecyl-beta-alanine. This is followed by neutralization with an acid to yield the free carboxylic acid. CH₃(CH₂)₁₁NHCH₂CH₂COOCH₃ + NaOH → CH₃(CH₂)₁₁NHCH₂CH₂COONa + CH₃OH CH₃(CH₂)₁₁NHCH₂CH₂COONa + HCl → CH₃(CH₂)₁₁NHCH₂CH₂COOH + NaCl
This method is often preferred due to the generally higher reactivity and better handling characteristics of acrylic esters compared to acrylic acid under certain reaction conditions.
Synthesis of Diethanolamine: Established Industrial and Laboratory Approaches
Formation of Diethanolamine Laurylaminopropionate: Salt Formation Mechanisms
The final step in the synthesis of this compound is the reaction between the two precursors, N-Dodecyl-beta-Alanine and Diethanolamine. This reaction is fundamentally an acid-base neutralization.
This compound is an ionic compound, specifically an ammonium (B1175870) carboxylate salt. Its formation is achieved through a straightforward acid-base reaction between the carboxylic acid group (-COOH) of N-Dodecyl-beta-Alanine and the basic secondary amine group (-NH) of Diethanolamine. libretexts.orgyoutube.com
The mechanism involves the transfer of a proton (H⁺) from the carboxylic acid to the more basic nitrogen atom of the diethanolamine. youtube.com
N-Dodecyl-beta-Alanine acts as the Brønsted-Lowry acid, donating a proton.
Diethanolamine acts as the Brønsted-Lowry base, accepting the proton.
The reaction can be represented as follows:
CH₃(CH₂)₁₁NHCH₂CH₂COOH + HN(CH₂CH₂OH)₂ → [CH₃(CH₂)₁₁NHCH₂CH₂COO]⁻ [H₂N⁺(CH₂CH₂OH)₂]
The product is an ion pair consisting of the laurylaminopropionate anion and the diethanolammonium cation. This neutralization reaction is typically rapid and exothermic. The formation of the salt is driven by the favorable thermodynamics of the proton transfer from the acidic carboxylic group to the basic amine nitrogen. The resulting ionic compound exhibits properties distinct from its non-ionic precursors, including increased water solubility.
Solvent Effects on Reaction Yields and Purity Profiles
The choice of solvent is a critical parameter in the synthesis of amide-based surfactants, directly influencing reaction kinetics, equilibrium position, and the purity of the final product. The synthesis of related alkanolamides often involves reactants with differing polarities, such as a nonpolar fatty acid methyl ester (FAME) and a more polar alkanolamine. arpnjournals.org The solvent's role is to create a homogenous phase for these reactants, facilitating molecular interactions.
Research on the amidation of FAMEs has shown that solvent polarity, as indicated by the log P value (the logarithm of the partition coefficient between octanol (B41247) and water), can significantly affect reaction conversion. arpnjournals.org Solvents like tert-amyl alcohol have been effectively used in the synthesis of N-acyl alkanolamides from fatty acids and diethanolamine. arpnjournals.org The amount of solvent relative to the reactants is also crucial; insufficient solvent may fail to completely dissolve the substrates, while an excessive amount can dilute the reactants and slow the reaction rate. arpnjournals.org Optimal solvent ratios, such as 4:1 (v/w FAME), have been identified to maximize fatty acid conversion by ensuring raw materials are fully dissolved and catalyst reactivity is maintained. arpnjournals.org
Table 1: Effect of Solvent Type on Amidation Reaction Conversion Data derived from analogous alkanolamide synthesis studies.
| Solvent | Log P Value (Octanol/Water) | Relative Conversion | Reference |
|---|---|---|---|
| Isopropyl Alcohol | 0.05 | Moderate | arpnjournals.org |
| tert-Butanol | 0.4 | Moderate-Good | arpnjournals.org |
| tert-Amyl Alcohol | 1.5 | Good | arpnjournals.orgarpnjournals.org |
| n-Hexane | 3.5 | Good | arpnjournals.org |
Green Chemistry Approaches to this compound Synthesis
In line with the 12 principles of green chemistry, modern synthetic routes aim to reduce waste, minimize energy consumption, and use renewable feedstocks and safer solvents. nih.govmit.edu Several greener strategies are applicable to the synthesis of this compound and related amides.
Enzymatic Synthesis: Biocatalysis offers a highly specific and efficient alternative to traditional chemical methods. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the amidation between fatty acids or their esters and ethanolamines. dtu.dkbiorxiv.org These reactions can often be performed under solvent-free conditions, significantly reducing the environmental impact. dtu.dk Enzymatic synthesis proceeds under milder conditions than conventional high-temperature methods, preventing side reactions and leading to higher purity products. The primary challenge, the removal of the water byproduct to drive the reaction to completion, can be managed through techniques like vacuum stripping. dtu.dk
Microwave-Assisted Synthesis: The use of microwave irradiation is a powerful green chemistry tool that can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govmdpi.comelement-msc.ru Microwave-assisted synthesis can be conducted under solvent-free conditions, further enhancing its environmental credentials. nih.govmdpi.com This technique provides rapid and efficient heating, leading to higher yields and reduced formation of byproducts compared to conventional heating methods. mdpi.comyoutube.com
Solvent-Free and Alternative Solvent Systems: Eliminating organic solvents is a primary goal of green chemistry. jddhs.com As mentioned, both enzymatic and microwave-assisted syntheses can often be performed without a solvent. dtu.dknih.gov When a solvent is necessary, greener alternatives such as water, ionic liquids, or bio-based solvents are preferred over traditional volatile organic compounds (VOCs). nih.govjddhs.com
Derivatization Strategies and Functionalization of this compound
The molecular structure of this compound, featuring hydroxyl groups, an amine, and a carboxylate/amide function, provides multiple sites for derivatization and functionalization.
Preparation of Alkanolamides from Diethanolamine and Fatty Acids
The foundational chemistry for producing the amide linkage in this compound is the synthesis of alkanolamides. This is typically achieved through the direct amidation of a fatty acid (like lauric acid) with diethanolamine at elevated temperatures (140-250°C). arpnjournals.orggoogle.com This condensation reaction eliminates a molecule of water, and the process can be driven to completion by removing water from the system. google.com
An alternative route involves the reaction of a fatty acid methyl ester (FAME) with diethanolamine. researchgate.netnih.gov This transamidation reaction is reversible and produces methanol (B129727) as a byproduct. researchgate.netnih.gov The removal of the more volatile methanol can effectively shift the reaction equilibrium toward the desired amide product. nih.gov Catalysts, such as sodium methoxide (B1231860) or heterogeneous basic catalysts like NaOH/CaO, are often employed to increase the reaction rate. arpnjournals.orgresearchgate.net
Table 2: Comparison of Synthetic Routes to Fatty Acid Diethanolamides
| Method | Reactants | Byproduct | Typical Conditions | Reference |
|---|---|---|---|---|
| Direct Amidation | Fatty Acid + Diethanolamine | Water | 140-250°C, Catalyst Optional | arpnjournals.orggoogle.com |
| Transamidation | Fatty Acid Methyl Ester + Diethanolamine | Methanol | 70-110°C, Basic Catalyst | nih.govresearchgate.net |
| Enzymatic Synthesis | Fatty Acid + Diethanolamine | Water | <100°C, Lipase Catalyst, Solvent-Free | dtu.dk |
Regioselective Modifications of the Laurylaminopropionate Moiety
The laurylaminopropionate portion of the molecule offers specific sites for chemical modification. The term "regioselective" refers to reactions that favor one specific position on a molecule over other possible positions.
Carboxyl Group Modification: The carboxyl group of the propionate (B1217596) backbone is the most reactive site for functionalization. It can be converted into a variety of other functional groups. For instance, it can be esterified with different alcohols to produce a library of ester derivatives or reacted with other amines to form different amides. The synthesis of various β-alanine methyl ester salts is a well-documented process. google.com
N-Alkylation/Arylation: The secondary amine within the N-lauryl-β-alanine structure could potentially undergo further alkylation, although this might be sterically hindered by the existing lauryl and propionate groups. The synthesis of N-substituted β-alanines is a key step in creating functional polymers and biomaterials. nih.govnih.gov
Modifications of the Alkyl Chain: While more challenging, the lauryl (C12) chain could theoretically be functionalized, for example, through free-radical halogenation, although this would likely lack selectivity and could affect other parts of the molecule.
Exploration of Related Diethanolamine Salts and Derivatives
Diethanolamine is a versatile chemical feedstock used to produce a wide array of derivatives beyond simple amides. wikipedia.orgresearchgate.net Its bifunctional nature as both a diol and a secondary amine allows it to participate in numerous reactions.
Other Diethanolamides: By varying the fatty acid reactant, a wide range of diethanolamides can be produced, each with slightly different physical properties (e.g., solubility, viscosity). Fatty acids derived from coconut oil or tall oil are common feedstocks. researchgate.net
Ester and Ester-Amine Formation: The two hydroxyl groups on diethanolamine can be esterified with carboxylic acids or their derivatives. In reactions with FAMEs, ester amines can form as byproducts or even as the main product under certain conditions.
Heterocyclic Derivatives: Diethanolamine is a precursor in the industrial production of other important chemicals. For example, it is used to synthesize morpholine (B109124). wikipedia.org It can also react with aldehydes, such as isobutyraldehyde, to form oxazolidines. wikipedia.org Furthermore, reductive amination of diethanolamine can yield products like piperazine (B1678402) and aminoethylethanolamine (AEEA). google.com
Table of Compounds
Reaction Mechanisms and Chemical Transformations Involving Diethanolamine Laurylaminopropionate
Intermolecular Interactions and Complex Formation in Solution
The unique structure of Diethanolamine (B148213) laurylaminopropionate, featuring a tertiary amine, two hydroxyl groups, and a carboxylate group, allows for a variety of intermolecular interactions that are crucial to its function, particularly in material synthesis.
Chelation and Coordination Chemistry with Metal Cations
The diethanolamine portion of the molecule is an effective chelating agent, capable of binding to metal ions to form stable complex structures. nih.gov The nitrogen atom and the oxygen atoms of the two hydroxyl groups can act as ligands, donating lone pairs of electrons to form coordinate bonds with metal cations. This process is fundamental in chelation therapy for metal intoxication and has analogous applications in industrial processes. nih.gov
Research on diethanolamine (DEA) itself has demonstrated its role as a chelating agent in the fabrication of thin films. researchgate.net In these systems, DEA interacts with metal precursors in solution, forming coordination compounds that influence the subsequent formation and properties of the final material. researchgate.net This chelating ability can prevent the premature precipitation of metal oxides and ensure a more uniform deposition process. Although direct studies on Diethanolamine laurylaminopropionate are scarce, its structural similarity to DEA suggests it would exhibit comparable chelation behavior, with the added influence of the laurylaminopropionate tail.
Dative Bond Formation in Precursor Solutions and Amorphous Films
The formation of dative bonds is the fundamental principle behind the chelation properties of this compound. In precursor solutions for material synthesis, the nitrogen and oxygen atoms of the diethanolamine head group can form dative bonds with metal centers, creating stable metal-organic complexes.
Studies involving DEA in the synthesis of superconducting thin films have used infrared spectroscopy and thermal analyses to elucidate the interactions between the chelating agent and the propionate-based coating solution. researchgate.net These analyses confirm the formation of coordination complexes in the liquid phase, which are then transformed into the desired inorganic film upon thermal treatment. The stability and structure of these precursor complexes, dictated by dative bond formation, are critical in controlling the properties of the resulting amorphous or crystalline films.
Role as an Organic Stabilizing Agent in Material Synthesis
This compound can function as a stabilizing agent in material synthesis, such as in the production of nanoparticles or thin films. This stabilizing effect arises from two main contributions:
Chelation: As discussed, the diethanolamine head group can chelate metal precursors, controlling their reactivity and preventing uncontrolled agglomeration. researchgate.net
Steric Hindrance: The long, hydrophobic lauryl chain provides steric hindrance. Once the head group is anchored to the surface of a growing nanoparticle or film, the lauryl tail extends into the solvent, creating a repulsive barrier that prevents particles from coming too close and fusing.
This dual-functionality makes it a potentially effective agent for controlling the size, morphology, and stability of nanomaterials during their synthesis.
Degradation and Decomposition Pathways
The stability of this compound is a critical factor in its application and environmental fate. Degradation can occur through several pathways, including hydrolysis and photochemical reactions.
Hydrolytic Stability and Reaction Kinetics of this compound
The hydrolytic stability of this compound is influenced by the chemical nature of the bonds within its structure. The compound is a salt formed between a weak acid (N-dodecyl-β-alanine) and a weak base (diethanolamine). In aqueous solutions, it can exist in equilibrium with its constituent components.
Table 1: Potential Degradation Products of Related Amines
| Degradation Product | Precursor Amine | Conditions |
|---|---|---|
| 3-(Hydroxyethyl)-2-oxazolidone | Diethanolamine (DEA) | Presence of CO2 |
| Tris(hydroxyethyl)ethylenediamine (THEED) | Diethanolamine (DEA) | High temperature, CO2 |
This table is based on degradation studies of diethanolamine, a structural component of the title compound, and indicates potential, not confirmed, degradation pathways.
Photochemical Degradation Mechanisms and Quantum Yields
Photochemical degradation involves the breakdown of a molecule upon the absorption of light. For an organic molecule like this compound, this process would likely be initiated by the absorption of ultraviolet (UV) radiation. The energy from the absorbed photons can lead to the cleavage of chemical bonds, initiating a cascade of reactions that break the molecule down into smaller fragments.
The quantum yield of a photochemical reaction is a measure of its efficiency—it is the number of molecules transformed for each photon absorbed. rsc.org Determining wavelength-dependent quantum yields is crucial for accurately modeling how quickly a compound will degrade in a given light environment. rsc.org While specific quantum yield data for this compound has not been published, general principles suggest that the presence of chromophores (light-absorbing groups) in the molecule or in the surrounding solution would be necessary for significant photodegradation to occur. The degradation of related diethanolamine compounds has been observed in microbial studies, indicating that it is biodegradable, although this process is distinct from photochemical degradation. nih.gov
Thermal Decomposition Processes and Products
The thermal stability of this compound is a critical factor in its application, particularly in environments subjected to elevated temperatures. As a salt of a tertiary amine (N-dodecyl-β-alanine) and an alkanolamine (diethanolamine), its decomposition is complex, involving the breakdown of both the anionic and cationic components.
Upon heating, the initial stages of decomposition likely involve the dissociation of the salt back into its constituent acid and base. Further heating can lead to a cascade of reactions. The N-dodecyl-β-alanine component may undergo decarboxylation, releasing carbon dioxide and forming N,N-dimethyldodecylamine. The diethanolamine moiety is known to undergo thermal degradation through several pathways, including dehydration to form morpholine (B109124) and other cyclic ethers, and C-N bond cleavage to yield smaller amine fragments.
While specific high-temperature studies on this compound are not extensively documented in publicly available literature, the decomposition of structurally similar compounds provides insight. For instance, studies on the thermal decomposition of alanine (B10760859) indicate that it can generate ammonia (B1221849) and other fragmentation products. Similarly, the thermal degradation of diethanolamine has been shown to yield a variety of products depending on the conditions, such as the presence of oxygen or other reactive species.
Interactive Table: Potential Thermal Decomposition Products of this compound
| Component | Potential Decomposition Pathway | Potential Products |
|---|---|---|
| Diethanolamine Moiety | Dehydration, C-N Cleavage | Morpholine, Monoethanolamine, Ammonia |
| Laurylaminopropionate Moiety | Decarboxylation, C-N Cleavage | N,N-dimethyldodecylamine, Lauric Acid derivatives, Carbon Dioxide |
Role in Complex Chemical Systems
This compound, as an amphoteric surfactant, exhibits versatile behavior in complex chemical systems due to its ability to possess both positive and negative charges depending on the pH of the environment. This dual-charge characteristic allows it to participate in a variety of intermolecular interactions.
Bridging Interactions in Multi-Component Solutions
In solutions containing multiple components, such as polymers, other surfactants, and electrolytes, this compound can act as a bridging agent. Its zwitterionic nature at its isoelectric point, or its net positive or negative charge at other pH values, enables it to interact with different charged species simultaneously.
For example, in a solution containing an anionic polymer and cationic particles, the negatively charged carboxylate group of the surfactant can associate with the cationic particles, while the positively charged amino group can interact with the anionic polymer, effectively forming a bridge between the two. This bridging can influence the rheology of the solution, leading to an increase in viscosity or the formation of a gel-like network. The extent of these interactions is highly dependent on factors such as pH, ionic strength, and the concentration of the interacting species.
Interaction with Polymeric Matrices and Colloidal Systems
The interaction of this compound with polymeric matrices and colloidal systems is fundamental to its application in various formulations. In polymeric systems, the surfactant can adsorb onto the polymer chains through electrostatic and hydrophobic interactions.
With non-ionic polymers, the hydrophobic lauryl chain of the surfactant can associate with hydrophobic segments of the polymer, while the hydrophilic head group remains oriented towards the aqueous phase. In the case of charged polymers, electrostatic interactions will dominate. For instance, with an anionic polymer, the cationic form of the surfactant (at low pH) will be strongly attracted to the polymer chain.
In colloidal systems, this compound functions as a stabilizer, preventing the aggregation of particles. It adsorbs onto the surface of the colloidal particles, forming a protective layer. The nature of this stabilization can be either electrostatic, steric, or a combination of both (electrosteric stabilization). The charged head group provides electrostatic repulsion between particles, while the bulky structure of the surfactant provides a steric barrier.
Interactive Table: Interactions of this compound in Complex Systems
| System | Type of Interaction | Consequence |
|---|---|---|
| Multi-Component Solution | Electrostatic Bridging | Increased viscosity, gel formation |
| Polymeric Matrix (Non-ionic) | Hydrophobic Interaction | Adsorption, modification of polymer properties |
| Polymeric Matrix (Ionic) | Electrostatic Interaction | Strong binding, complex formation |
| Colloidal Dispersion | Electrostatic and Steric Stabilization | Prevention of aggregation, improved stability |
Surfactant-Mediated Reaction Environments
This compound can significantly influence reaction environments, particularly in heterogeneous systems like emulsions and suspensions. By forming micelles, it can create micro-environments that can alter reaction rates and pathways.
In emulsion polymerization, for example, the surfactant plays a crucial role in emulsifying the monomer droplets and stabilizing the resulting polymer latex particles. The micelles act as loci for polymerization, and the surfactant-water interface is where the initiation of polymerization often occurs. The concentration and structure of the surfactant can, therefore, control the particle size and stability of the final latex.
Furthermore, the surfactant can act as a phase-transfer catalyst by solubilizing reactants into a phase where they would otherwise be insoluble. The ability of this compound to interact with both polar and non-polar species allows it to facilitate reactions at the interface between two immiscible phases. While specific catalytic applications of this particular surfactant are not widely reported, the principles of micellar catalysis are well-established for amphiphilic molecules.
Advanced Analytical Characterization Techniques for Diethanolamine Laurylaminopropionate
Spectroscopic Analysis for Molecular Structure and Bonding
Spectroscopic methods are indispensable for probing the molecular architecture of Diethanolamine (B148213) laurylaminopropionate. These techniques provide detailed information on the atomic-level structure, bonding environments, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of Diethanolamine laurylaminopropionate. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, a complete structural map can be assembled. nih.gov
¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms (protons) within the molecule. The spectrum would show distinct signals corresponding to the protons of the lauryl alkyl chain, the propionate (B1217596) linker, and the diethanolamine headgroup. For instance, the long lauryl chain would produce a large, complex signal in the aliphatic region (~0.8-1.6 ppm), while the protons on the carbons adjacent to the nitrogen and oxygen atoms would appear at lower fields (more downfield, ~2.5-4.0 ppm) due to the deshielding effects of these electronegative atoms. hmdb.cachemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. The carbonyl carbon of the propionate group would be observed significantly downfield (~170-180 ppm), while the carbons of the lauryl chain would resonate in the typical aliphatic region (~14-40 ppm). The carbons attached to the nitrogen and oxygen atoms of the diethanolamine moiety would appear in the intermediate range (~50-70 ppm).
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate the signals from the ¹H and ¹³C spectra. hmdb.camdpi.com This allows for unambiguous assignment of which protons are attached to which carbon atoms, confirming the connectivity of the lauryl, propionate, and diethanolamine fragments. nih.gov Other 2D techniques can reveal through-bond and through-space correlations, providing further confirmation of the molecular structure and insights into the molecule's conformation in solution.
A summary of anticipated NMR chemical shifts for this compound is provided below.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Lauryl Chain (-CH₃) | ~0.88 | ~14.1 |
| Lauryl Chain (-(CH₂)ₙ-) | ~1.25 | ~22.7 - 31.9 |
| Propionate (-CH₂-COO⁻) | ~2.50 | ~35.0 |
| Propionate (-N-CH₂-) | ~2.80 | ~48.0 |
| Diethanolamine (-N-CH₂-CH₂-OH) | ~2.90 | ~55.0 |
| Diethanolamine (-CH₂-OH) | ~3.70 | ~60.0 |
| Propionate (-COO⁻) | N/A | ~175.0 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. Each functional group has a characteristic absorption frequency. ut.ac.ir
Key vibrational modes for this compound include:
O-H Stretching: A broad band typically observed around 3300-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) groups from the diethanolamine moiety. The broadening is a result of intermolecular hydrogen bonding. researchgate.net
C-H Stretching: Sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of C-H bonds within the long lauryl alkyl chain and the propionate group.
C=O Stretching: A strong absorption band around 1550-1610 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate anion (-COO⁻) of the propionate group. This is a key feature confirming the zwitterionic nature of the molecule under neutral pH conditions.
N-H Bending: A peak around 1460 cm⁻¹ can correspond to the N-H deformation of a protonated amine, indicating the molecule exists as a zwitterion. researchgate.net
C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range can be attributed to the stretching vibrations of the C-N bond of the tertiary amine.
C-O Stretching: A distinct peak around 1040-1080 cm⁻¹ corresponds to the C-O stretching of the primary alcohol groups in the diethanolamine head.
FTIR analysis not only confirms the presence of these groups but can also provide information on intermolecular interactions, such as hydrogen bonding, by observing shifts in peak positions and changes in peak shapes. mdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3300 - 3500 (Broad) |
| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 |
| Carboxylate (-COO⁻) | C=O Asymmetric Stretch | 1550 - 1610 |
| Protonated Amine (-NH⁺-) | N-H Bend | ~1460 |
| Amine (-C-N) | C-N Stretch | 1000 - 1250 |
| Alcohol (-C-O) | C-O Stretch | 1040 - 1080 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within the first few nanometers of a material's surface. nih.gov For this compound, XPS can confirm the presence of carbon (C), nitrogen (N), and oxygen (O) and provide crucial information about their bonding environments. azom.comipfdd.de
Survey Scan: A wide binding energy scan is first performed to identify all elements present on the surface.
High-Resolution Scans: Detailed scans of the C 1s, N 1s, and O 1s regions are then acquired.
N 1s Spectrum: The N 1s spectrum is particularly informative. A peak around 399.8 eV would be characteristic of a tertiary amine (C-N-C). universallab.org A second peak at a higher binding energy, around 401.5 eV, would indicate the presence of a protonated amine (quaternary ammonium (B1175870), -N⁺H-), confirming the zwitterionic state of the molecule. researchgate.net
O 1s Spectrum: Deconvolution of the O 1s peak can distinguish between the different oxygen environments. Oxygen atoms in the hydroxyl groups (-C-OH) typically appear at a binding energy of ~532.8 eV, while the oxygen atoms in the carboxylate group (-COO⁻) would be found at a slightly different energy, around 531.5 eV. xpsfitting.com
C 1s Spectrum: The high-resolution C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds (~284.8 eV), C-N bonds (~285.6 eV), C-O bonds (~286.5 eV), and the carboxylate carbon (-COO⁻) at a higher binding energy (~288.5 eV). nih.govresearchgate.net
| Element (Core Level) | Functional Group | Typical Binding Energy (eV) |
| N 1s | Tertiary Amine (C-N-C) | ~399.8 |
| N 1s | Protonated Amine (-N⁺H-) | ~401.5 |
| O 1s | Carboxylate (-COO⁻) | ~531.5 |
| O 1s | Hydroxyl (-C-OH) | ~532.8 |
| C 1s | C-C, C-H | 284.8 |
| C 1s | C-N, C-O | ~286.0 |
| C 1s | Carboxylate (-COO⁻) | ~288.5 |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This compound lacks significant chromophores (parts of a molecule that absorb light), such as conjugated double bonds or aromatic rings. Therefore, it does not exhibit strong absorption in the 200-800 nm range, making direct UV-Vis spectroscopy unsuitable for detailed structural analysis.
However, UV-Vis spectroscopy is a valuable tool for the quantitative determination of its concentration in solution. alfa-chemistry.com This is typically achieved through indirect methods, such as forming an ion-pair complex with a specific dye. nih.govacs.org For example, the amphoteric surfactant can be complexed with a dye like Brilliant Green in an acidic medium. nih.gov The formation of the colored complex leads to a change in the absorption spectrum, and the intensity of the new absorption band, measured at its maximum wavelength (λ_max), is directly proportional to the concentration of the surfactant. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. nih.gov
Chromatographic Separation and Detection Methodologies
Chromatography is essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
Advancements in Derivatization Techniques for Enhanced Chromatographic Detection
Due to its amphoteric nature, containing both a tertiary amine and a carboxylate group, this compound exhibits low volatility, making direct analysis by gas chromatography (GC) challenging. Chemical derivatization is a crucial step to enhance its volatility and improve chromatographic separation and detection. sigmaaldrich.comthermofisher.com Advanced derivatization techniques, largely adapted from amino acid analysis, can be effectively applied. mdpi.comnih.gov
Two primary strategies for derivatizing this compound are silylation and acylation followed by esterification.
Silylation: This is a common and effective method for derivatizing molecules with active hydrogens, such as those in the carboxylic acid group of the zwitterionic form of this compound. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. MTBSTFA is often preferred as it forms derivatives that are more stable and less sensitive to moisture. sigmaaldrich.com The reaction replaces the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, thereby increasing volatility and thermal stability for GC analysis. sigmaaldrich.comthermofisher.com
Two-Step Acylation and Esterification: This approach targets both the amine and carboxyl functional groups. mdpi.combohrium.com First, the carboxylic acid group is converted into a more volatile ester, for example, a methyl ester, by heating with a reagent like 2 M HCl in methanol (B129727). mdpi.com Subsequently, the tertiary amine can be targeted, although derivatization of tertiary amines is less common and more complex than for primary or secondary amines. However, for related amphoteric compounds, acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can enhance electronegativity for detection. mdpi.com This two-step process ensures that both polar functional groups are masked, significantly improving chromatographic behavior. mdpi.com
The choice of derivatization reagent can also be tailored for specific detectors. For instance, using halogenated reagents like PFPA can enhance the response of an electron capture detector (ECD), providing greater sensitivity for trace analysis. bohrium.com The stability of the resulting derivatives is a key consideration; TBDMS derivatives generally offer greater long-term stability compared to TMS derivatives, allowing for delayed analysis if necessary. mdpi.com
| Reagent | Abbreviation | Target Functional Group | Key Advantage | Reference |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid | Common, effective for increasing volatility. | sigmaaldrich.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Carboxylic Acid | Forms more stable, moisture-resistant derivatives. | sigmaaldrich.com |
| Pentafluoropropionic Anhydride | PFPA | Amine (if reactive) | Enhances sensitivity for Electron Capture Detection (ECD). | mdpi.com |
| 2 M HCl in Methanol | - | Carboxylic Acid | Effective for esterification as part of a two-step process. | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile impurities and characterizing thermal degradation products of this compound. Although the parent compound is non-volatile, GC-MS can analyze related volatile substances that may be present from manufacturing or that form under thermal stress in the GC injector.
Analysis of Volatile Components: Residual starting materials or side-products from the synthesis of this compound can be detected. For instance, unreacted lauryl amine or diethanolamine could be present as impurities. After appropriate derivatization, such as trifluoroacetylation, these long-chain primary and secondary amines can be readily separated and identified by GC-MS. h-brs.deresearchgate.net The mass spectrometer provides definitive identification based on the unique fragmentation patterns of the derivatized amines.
Analysis of Degradation Products: During thermal analysis or exposure to high temperatures in industrial applications, this compound can degrade. The chemical structure suggests several potential degradation pathways. Studies on the oxidative degradation of amines show that the stability is influenced by the length of alkyl chains and the presence of functional groups like hydroxyls. acs.org Longer alkyl chains can decrease the rate of degradation due to steric hindrance. acs.org
Potential thermal degradation reactions for this compound could include:
Decarboxylation: Loss of the propionate group's carboxyl moiety as carbon dioxide.
Hoffmann Elimination: Cleavage of the C-N bonds, particularly involving the diethanolamine group, which could lead to the formation of various smaller amine and alcohol fragments.
Oxidation: The long lauryl chain can undergo oxidation, leading to the formation of aldehydes, ketones, and smaller carboxylic acids, especially at elevated temperatures in the presence of oxygen. nih.gov
GC-MS analysis of a heated sample would likely reveal a complex chromatogram of these smaller, more volatile degradation products. Identification is achieved by comparing the resulting mass spectra with established libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF)
Soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are indispensable for the direct analysis of non-volatile and thermally labile compounds like this compound. uniba.it These methods allow for the accurate determination of the molecular mass and provide valuable structural information through fragmentation analysis without the need for prior derivatization.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is particularly well-suited for zwitterionic surfactants. nih.govnih.govacs.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions. Depending on the pH of the solution, this compound can be analyzed in either positive or negative ion mode.
Positive Ion Mode: In acidic conditions, the carboxylate group is protonated, and the tertiary amine can also be protonated, leading to the detection of the protonated molecule [M+H]⁺.
Negative Ion Mode: In basic conditions, the molecule will carry a net negative charge on the carboxylate group, allowing for its detection as [M-H]⁻.
Tandem mass spectrometry (MS/MS) experiments can be performed on the selected parent ion to induce fragmentation. The resulting fragmentation pattern provides a fingerprint for the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds around the central nitrogen atom and within the propionate linker. acs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is a powerful tool for analyzing surfactants and polymers. researchgate.netshimadzu.com In this technique, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight analyzer to determine their mass-to-charge ratio. For this compound, MALDI-TOF would be expected to primarily produce singly charged ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, simplifying spectral interpretation. jeol.com While surfactants can sometimes interfere with MALDI analysis, the selection of an appropriate matrix can mitigate these effects. nih.gov High-resolution MALDI-TOF instruments can provide highly accurate mass measurements, confirming the elemental composition.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 361.3 | 316.3 | Loss of C₂H₅O (ethoxy group from diethanolamine) |
| 258.2 | Loss of C₂H₄(OH)₂ (diethanolamine moiety) | |
| 188.2 | Lauryl amine fragment [C₁₂H₂₅NH₂ + H]⁺ | |
| 106.1 | Diethanolamine fragment [N(C₂H₄OH)₂H + H]⁺ |
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of materials. For a long-chain amphoteric surfactant like this compound, XRD can provide critical information on its crystalline arrangement, polymorphism, and the degree of amorphous content. acs.org
Obtaining a single crystal of sufficient quality is the prerequisite for this powerful technique. For amphoteric surfactants, crystallization can be achieved by slow evaporation from a suitable solvent or by controlled diffusion methods. osti.gov The ability of such molecules to crystallize is highly dependent on the length of the alkyl chain. osti.gov
If a single crystal of this compound can be grown, single-crystal XRD analysis would yield a detailed three-dimensional map of electron density. From this, it is possible to determine:
Absolute Molecular Structure: Unambiguous confirmation of the covalent bond connectivity and stereochemistry.
Conformation: The exact spatial arrangement of the lauryl chain (e.g., all-trans zig-zag conformation), the propionate linker, and the diethanolamine headgroup.
Supramolecular Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding (involving the hydroxyl and carboxylate groups), van der Waals interactions between the long alkyl chains, and electrostatic interactions between the zwitterionic headgroups. The analysis would reveal if the molecules form layered structures (bilayers), micelles, or other complex assemblies in the solid state. osti.gov
Powder X-ray Diffraction (PXRD) is more routinely applicable as it does not require single crystals. The sample is analyzed as a finely ground powder, and the resulting diffraction pattern is a fingerprint of its crystalline phases. researchgate.netresearchgate.net
For this compound, PXRD is used to:
Identify Crystalline Phases: The positions (2θ angles) and intensities of the diffraction peaks are characteristic of a specific crystal lattice. This pattern can be used for quality control and to identify the material.
Analyze Polymorphism: Many long-chain molecules, including fatty acids and their derivatives, can crystallize into different forms, or polymorphs, which have distinct physical properties. akjournals.com PXRD can easily distinguish between different polymorphs by their unique diffraction patterns.
Determine Amorphous Content: A sharp, well-defined diffraction pattern is indicative of a highly crystalline material. Conversely, a broad, diffuse signal (an "amorphous halo") indicates the presence of a disordered or amorphous phase. researchgate.net PXRD can be used to quantify the ratio of crystalline to amorphous content in a sample, which can be influenced by manufacturing and processing conditions.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. shimadzu.comlibretexts.org For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about its thermal stability, phase transitions, and purity. particletechlabs.comnetzsch.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. particletechlabs.com A TGA curve plots mass loss versus temperature, providing quantitative information about:
Thermal Stability: The temperature at which the compound begins to decompose is a key indicator of its thermal stability. For surfactants, this is a critical parameter for processing and storage. researchgate.net
Compositional Analysis: TGA can quantify the presence of volatile components like water or residual solvents, which would be observed as mass loss at lower temperatures (typically below 150°C). The main decomposition of the surfactant molecule itself would occur at higher temperatures.
Degradation Kinetics: The shape of the TGA curve can provide insights into the mechanism of decomposition. A multi-step mass loss suggests a complex degradation process, which is likely for a molecule with multiple functional groups like this compound.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.com It detects physical transitions and chemical reactions that involve a change in enthalpy. For this compound, a DSC thermogram can reveal:
Melting Point (Tₘ): A sharp endothermic peak corresponding to the transition from the solid to the liquid state. The melting point is a characteristic property used for identification and purity assessment. For fatty acid derivatives, the melting point generally increases with the length of the alkyl chain. akjournals.comresearchgate.net
Crystallization Temperature (T꜀): Upon cooling from the melt, an exothermic peak indicates the temperature at which the material crystallizes.
Polymorphism: The presence of multiple melting peaks or recrystallization events during a heating scan can indicate the existence of different crystalline polymorphs. akjournals.com
Glass Transition (T₉): If the material has an amorphous component, a subtle change in the baseline of the DSC curve may be observed, corresponding to the glass transition temperature.
Together, TGA and DSC provide a comprehensive thermal profile of this compound, which is vital for understanding its behavior during manufacturing, formulation, and application. nih.govnetzsch.com
| Technique | Parameter | Typical Value/Observation | Interpretation |
|---|---|---|---|
| TGA | Onset of Decomposition | ~220 °C | Indicates the upper limit of thermal stability. |
| Mass Loss Steps | Multiple steps observed | Suggests complex degradation pathway (e.g., decarboxylation, fragmentation). | |
| DSC | Melting Point (Tₘ) | Endothermic peak at ~75-85 °C | Solid-to-liquid phase transition. |
| Crystallization (T꜀) | Exothermic peak at ~60-70 °C (on cooling) | Liquid-to-solid phase transition. |
Molecular Interactions and Supramolecular Assemblies of Diethanolamine Laurylaminopropionate
Non-Covalent Interactions Driving Self-Assembly
The spontaneous organization of Diethanolamine (B148213) laurylaminopropionate into ordered structures is a consequence of various non-covalent forces acting in concert. These interactions, although individually weak, collectively provide the thermodynamic driving force for self-assembly.
The lauryl (dodecyl) chain is a C12 hydrocarbon tail, which is nonpolar and therefore hydrophobic. nih.govnih.gov In an aqueous environment, the hydrophobic tails of Diethanolamine laurylaminopropionate molecules will tend to avoid contact with water. This "hydrophobic effect" is a primary driving force for the self-assembly of amphiphilic molecules into structures like micelles or bilayers, where the hydrophobic tails are sequestered in the core of the assembly, away from the water, while the hydrophilic headgroups remain exposed to the aqueous phase. nih.govnih.govacs.org The length of the lauryl chain significantly influences the strength of these hydrophobic interactions and thus the stability and morphology of the resulting aggregates. acs.org
Host-Guest Chemistry with this compound
The unique structure of this compound, with its potential for various non-covalent interactions, makes it an interesting candidate for host-guest chemistry.
Macrocyclic hosts like cyclodextrins and calixarenes have hydrophobic cavities and hydrophilic exteriors, making them capable of encapsulating nonpolar guest molecules or moieties in aqueous solutions. rsc.orgnih.govresearchgate.netrsc.orgnih.govsemanticscholar.orgmdpi.com
Cyclodextrins: The hydrophobic lauryl chain of this compound is of a suitable size to be included within the cavity of cyclodextrins, particularly β-cyclodextrin and γ-cyclodextrin. rsc.orgresearchgate.netrsc.orgnih.govmdpi.com This inclusion would be driven primarily by hydrophobic interactions, leading to the formation of a host-guest inclusion complex. The formation of such a complex could modify the physicochemical properties of this compound, such as its solubility and aggregation behavior. rsc.org
Calixarenes: Similarly, the hydrophobic cavity of calixarenes can encapsulate the lauryl chain. nih.govsemanticscholar.orgmdpi.com Furthermore, the functional groups on the rims of modified calixarenes could interact with the hydrophilic diethanolamine headgroup through hydrogen bonding or electrostatic interactions, potentially leading to more complex and specific host-guest binding. nih.govnih.gov The formation of inclusion complexes with calixarenes could also influence the self-assembly of this compound, potentially leading to the formation of novel supramolecular architectures. semanticscholar.org
Interactive Data Tables
Table 1: Physicochemical Properties of Diethanolamine (Component of the Headgroup)
| Property | Value |
| Molecular Formula | C₄H₁₁NO₂ wikipedia.org |
| Molecular Weight | 105.14 g/mol nih.gov |
| Melting Point | 28 °C nih.gov |
| Boiling Point | 268.8 °C nih.gov |
| Density | 1.0940 g/cm³ at 25 °C nih.gov |
| Solubility in Water | Miscible wikipedia.org |
Table 2: Physicochemical Properties of N-Dodecyl-β-alanine (Analogous Amphiphilic Structure)
| Property | Value |
| Molecular Formula | C₁₅H₃₁NO₂ nih.gov |
| Molecular Weight | 257.41 g/mol nih.gov |
| Description | White crystalline powder dakenchem.com |
| Solubility | Soluble in water and certain organic solvents dakenchem.com |
| Use | Surfactant, cleansing agent nih.gov |
Molecular Recognition Phenomena in Solution and Solid States
In solution, the formation of these assemblies is highly dependent on factors such as pH and the specific structure of the amphiphile (monomer vs. dimer). For instance, dimeric forms of N-methylated amino acid derivatives show a greater propensity for creating fibrillar structures under neutral pH conditions. rsc.org The structural transformations of these assemblies can be probed using techniques like Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy, which reveal changes in the molecular conformation and chiral organization upon self-assembly. Dynamic light scattering (DLS) is another crucial technique used to monitor the growth and size distribution of these assemblies over time. rsc.org The resulting morphologies can be diverse, ranging from nano- and microfibers to microtubules, micelles, and unique vesicular structures. rsc.org
In the solid state, the principles of molecular recognition dictate the packing and crystal structure of these amphiphilic compounds. The interplay of hydrogen bonding, van der Waals forces between the hydrophobic tails, and electrostatic interactions of the headgroups governs the formation of ordered crystalline lattices. While specific crystallographic data for this compound is not available, studies on similar long-chain amino acid surfactants indicate a tendency to form layered structures, with the hydrophobic chains interdigitating and the polar headgroups forming hydrogen-bonded networks.
Supramolecular Architecture Design and Engineering
The design and engineering of supramolecular architectures using molecules like this compound are rooted in the principles of self-assembly, where molecules spontaneously organize into well-defined structures.
Crystal Engineering Principles Applied to this compound Systems
Crystal engineering of surfactant systems like this compound involves the deliberate design of crystalline solids with desired structures and properties. This is achieved by understanding and controlling the intermolecular interactions that direct the self-assembly process. For long-chain surfactants, the primary interactions at play are hydrogen bonds between the polar headgroups and van der Waals interactions between the aliphatic tails.
Formation of Micelles, Vesicles, and Liquid Crystalline Phases
In aqueous solutions, amphiphilic molecules like this compound are expected to self-assemble into a variety of structures, including micelles, vesicles, and liquid crystalline phases, depending on the concentration and temperature.
Micelles are spherical or cylindrical aggregates that form above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic lauryl tails sequester themselves in the core of the micelle to minimize contact with water, while the hydrophilic this compound headgroups are exposed to the aqueous environment. The size and shape of these micelles are influenced by the chemical structure of the surfactant, particularly the balance between the headgroup size and the tail length. bohrium.com
Vesicles are bilayer structures enclosing an aqueous core. The transition from micelles to vesicles can often be induced by changes in solution conditions, such as the addition of salts or other organic molecules. kinampark.compku.edu.cn For instance, in catanionic surfactant mixtures, the addition of salt can screen the electrostatic repulsion between the headgroups, favoring the formation of bilayers and subsequently vesicles. kinampark.com The formation of vesicles from zwitterionic surfactants can also be observed in mixtures with other lipids or surfactants. acs.org
Liquid Crystalline Phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting some degree of molecular order. Amino acid-based surfactants are known to form various liquid crystalline phases, such as lamellar and hexagonal phases, in concentrated aqueous solutions. researchgate.net These phases are characterized by the long-range orientational order and, in some cases, positional order of the surfactant molecules. The formation of these ordered structures is a result of the collective interactions between the amphiphilic molecules. rsc.orgnih.gov
The following table summarizes the types of supramolecular assemblies formed by analogous amino acid-based and zwitterionic surfactants:
| Surfactant Type | Assembly Type | Conditions |
| N-methyl glycine (B1666218) derivatives | Nanofibers, Microtubules, Micelles, Vesicles | pH-dependent |
| Zwitterionic phosphobetaines | Spherical Micelles | Aqueous solution |
| Catanionic surfactant mixtures | Micelles, Vesicles | Salt concentration dependent |
| Amino acid-based surfactants | Lamellar and Hexagonal Liquid Crystals | High concentration in water |
Metal-Organic Frameworks (MOFs) Incorporating Diethanolamine Derivatives
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. While there is no specific research on the incorporation of the entire this compound molecule into MOFs, the use of diethanolamine and other amine-functionalized ligands is well-documented.
Amines are often incorporated into MOFs to enhance their properties for specific applications, such as carbon dioxide capture. The amine groups can be introduced either by using amine-containing linkers during the MOF synthesis or by post-synthetic modification of an existing MOF. These amine functionalities provide specific binding sites for CO2 molecules, thereby increasing the adsorption capacity and selectivity of the material. The choice of the metal precursor and the reaction conditions, such as solvent and temperature, play a crucial role in the crystallization kinetics and the final structure of the MOF.
Interfacial Phenomena and Surface Chemistry
The amphiphilic nature of this compound dictates its behavior at interfaces, where it can significantly alter the interfacial properties.
Adsorption at Solid-Liquid and Air-Liquid Interfaces
At the air-liquid interface , this compound molecules are expected to form a monolayer, with the hydrophobic lauryl tails oriented towards the air and the hydrophilic headgroups immersed in the aqueous phase. This adsorption reduces the surface tension of the water. The effectiveness of a surfactant in reducing surface tension is related to its tendency to adsorb at the interface. Theoretical models can be used to describe the adsorption behavior of amino acid-based surfactants, taking into account factors such as the size of the hydrophilic headgroup and its degree of ionization. rsc.org
At the solid-liquid interface , the adsorption behavior will depend on the nature of the solid surface. On hydrophobic surfaces, the lauryl tails may adsorb onto the surface, leaving the hydrophilic headgroups exposed to the aqueous solution. Conversely, on hydrophilic surfaces, the polar headgroups may interact with the surface, with the hydrophobic tails extending into the solution. The adsorption of amphiphilic amino acids has been studied in the context of protein interactions with nanostructured surfaces, highlighting the role of these molecules in mediating surface interactions. researchgate.netrsc.org The specific orientation and packing of the adsorbed molecules will influence macroscopic properties such as wetting and adhesion. nih.gov
Formation and Characterization of Self-Assembled Monolayers and Thin Films
The formation of self-assembled monolayers (SAMs) and thin films is a characteristic behavior of amphiphilic molecules like this compound. This process is driven by the spontaneous organization of molecules at an interface, guided by specific molecular interactions.
Formation Process: The assembly is a thermodynamically driven process initiated by the affinity of the molecule's head group for a substrate. For this compound, the polar head group, containing amine and hydroxyl functionalities, would readily adsorb onto hydrophilic surfaces (e.g., glass, mica, metal oxides) through hydrogen bonding or electrostatic interactions.
Once the head groups anchor to the surface, the nonpolar lauryl chains extend away from the substrate. To minimize unfavorable interactions with the polar substrate and maximize stabilizing van der Waals forces between adjacent chains, the alkyl chains align and pack closely together. This cooperative interaction is a significant driving force for the high degree of order seen in well-formed monolayers. The process is typically carried out by immersing the substrate in a dilute solution of the compound.
Characterization Techniques: The structural and chemical properties of these organized molecular layers are investigated using a suite of surface-sensitive analytical techniques.
X-ray Photoelectron Spectroscopy (XPS): This technique would be used to confirm the chemical composition of the monolayer and to verify the binding of the diethanolamine head group to the substrate.
Atomic Force Microscopy (AFM): AFM is crucial for characterizing the morphology and topography of the film. It can provide data on the completeness of the layer, reveal the presence of domains or defects, and measure the surface roughness.
Contact Angle Goniometry: This method measures the surface wettability, which indicates the successful formation of a hydrophobic layer. A high contact angle with water would suggest that the lauryl chains are densely packed and oriented outwards from the surface.
Scanning Tunneling Microscopy (STM): For monolayers on conductive substrates, STM can provide molecular-scale resolution images, revealing the precise packing arrangement and orientation of the individual molecules.
While specific experimental data for this compound is not available, the table below outlines typical characterization findings for similar long-chain amine-based SAMs.
| Technique | Parameter Measured | Typical Expected Finding for a Well-Ordered Monolayer |
| Contact Angle Goniometry | Water Contact Angle | > 100° |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 1 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of C, N, O peaks corresponding to the molecule |
| Ellipsometry | Film Thickness | Consistent with the extended length of the molecule (e.g., 1-2 nm) |
Surface Activity and Interfacial Tension Reduction
This compound is classified as a surfactant due to its amphiphilic structure. This molecular architecture enables it to accumulate at interfaces (e.g., air-water, oil-water) and alter the physical properties of that interface.
Mechanism of Action: At an air-water or oil-water interface, the molecules orient themselves to satisfy the energetic preferences of both parts of the molecule. The hydrophilic diethanolamine head group immerses itself in the aqueous phase, while the hydrophobic lauryl tail is repelled by water and extends into the air or oil phase.
This accumulation at the interface disrupts the cohesive energy between the water molecules at the surface. In an oil-water system, the surfactant molecules form a film at the interface, reducing the thermodynamically unfavorable contact between the two immiscible phases. This action lowers both surface tension (at the air-water interface) and interfacial tension (at the oil-water interface).
Research Findings: Specific research quantifying the surface tension reduction by this compound is not publicly documented. However, studies on closely related compounds, such as lauric diethanolamide (LDEA), demonstrate significant surface activity. For instance, LDEA has been shown to reduce oil-water interfacial tension (IFT) to values below 0.05 mN/m at concentrations as low as 0.2-0.3 wt%. This potent interfacial activity is critical in applications requiring the formation of stable emulsions.
The effectiveness of a surfactant is often determined by its critical micelle concentration (CMC), the concentration at which molecules begin to form aggregates (micelles) in the bulk solution and at which the maximum reduction in surface tension is achieved. While the CMC for this compound is not published, the data for analogous surfactants provides a reference for its expected performance.
The table below presents hypothetical, yet realistic, data for the surface tension of an aqueous solution of a surfactant like this compound as a function of its concentration, illustrating the principle of surface tension reduction up to the CMC.
| Concentration (wt%) | Surface Tension (mN/m) |
| 0 (Pure Water) | 72.0 |
| 0.001 | 65.5 |
| 0.01 | 54.2 |
| 0.1 | 41.8 |
| 0.2 | 35.1 |
| 0.3 | 35.0 |
This is illustrative data based on the typical behavior of similar surfactants.
Computational Chemistry and Theoretical Modeling of Diethanolamine Laurylaminopropionate
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule like Diethanolamine (B148213) laurylaminopropionate at the electronic level. These computational methods provide insights into molecular geometry, bonding, and reactivity that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Conformational Analysis, Bonding, and Reaction Pathways
Bonding in Diethanolamine laurylaminopropionate, which contains a variety of functional groups including amine, carboxylate, and hydroxyl groups, can also be elucidated using DFT. These calculations provide information on bond lengths, bond angles, and the distribution of electron density, which in turn helps in understanding the nature and strength of the covalent bonds within the molecule. Furthermore, DFT can be employed to map out potential reaction pathways, for instance, in its synthesis or degradation, by calculating the energy barriers and identifying transition states.
Ab Initio Methods for High-Accuracy Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parameterization. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of various molecular properties for this compound. Properties such as the dipole moment, polarizability, and electronic energy levels can be calculated with a high degree of precision. This information is vital for understanding the molecule's behavior in electric fields and its interaction with electromagnetic radiation. High-accuracy calculations can serve as a benchmark for experimental data and for less computationally demanding theoretical methods.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical modeling is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, computational methods can predict key spectroscopic parameters.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the ¹H and ¹³C atoms in the molecule. These predictions are highly dependent on the electronic environment of each nucleus and are therefore sensitive to the molecule's conformation. By comparing calculated chemical shifts for different potential conformers with experimental NMR spectra, it is possible to determine the dominant conformation in solution.
Infrared (IR) vibrational frequencies corresponding to the various functional groups in this compound can also be computed. These calculations help in the assignment of the absorption bands observed in an experimental IR spectrum. For example, the characteristic stretching frequencies of the C=O in the carboxylate group, the O-H of the hydroxyl groups, and the N-H of the amine group can be predicted, aiding in the structural confirmation of the molecule.
Molecular Dynamics Simulations of Solution Behavior and Self-Assembly
While quantum mechanics provides a detailed picture of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This approach is particularly useful for understanding the macroscopic properties of this compound that arise from intermolecular interactions.
Aggregation Behavior and Micelle Formation in Aqueous Systems
As an amphiphilic molecule, this compound possesses both a hydrophobic lauryl chain and a hydrophilic head group containing the diethanolamine and propionate (B1217596) moieties. In aqueous solutions, these molecules are expected to self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water. MD simulations can model this process, providing insights into the formation of aggregates and micelles.
These simulations can predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. Furthermore, MD can reveal the structure and dynamics of the resulting micelles, including their size, shape, and the arrangement of the individual surfactant molecules within the aggregate. The simulations can also shed light on the hydration of the micellar surface and the dynamics of water molecules in the vicinity of the micelle.
Interactions with Solvents and Other Chemical Species
Molecular dynamics simulations are also a powerful tool for studying the interactions of this compound with solvent molecules and other chemical species present in a solution. By simulating the system at an atomistic level, it is possible to characterize the solvation shell around the molecule and to quantify the strength of its interactions with water or other solvents through the calculation of radial distribution functions and interaction energies.
Moreover, MD simulations can be used to investigate how this compound interacts with other components in a formulation, such as other surfactants, polymers, or active ingredients. This information is crucial for understanding the performance of products where this compound is used, as these interactions can significantly influence properties like viscosity, stability, and delivery of active components.
Diffusion and Transport Phenomena at the Molecular Level
Molecular dynamics simulations can model the diffusion of surfactant monomers, the dynamics of micelle formation and dissolution, and the transport of surfactants to interfaces (e.g., air-water or oil-water). The diffusion coefficient is a key parameter obtained from these simulations, often calculated from the mean square displacement (MSD) of the surfactant molecules over time. For instance, MD simulations have been used to determine the diffusion coefficients of various surfactants, revealing how factors like alkyl chain length and head group structure influence their mobility in solution. In a study on binary surfactant systems, the diffusion coefficient for a dodecanolamide surfactant was calculated to be 0.166 Ų/ps, and this value increased in a mixed system, indicating enhanced diffusion properties. nih.gov Such studies suggest that the lauryl chain and the aminopropionate headgroup of this compound would govern its diffusion behavior, with the long alkyl tail contributing to hydrophobic interactions that influence its movement in aqueous environments.
Transport phenomena of surfactants are not limited to simple diffusion in bulk solution but also include their movement and arrangement at interfaces. Non-equilibrium molecular dynamics (NEMD) simulations are particularly useful for studying the spreading of surfactants on liquid films. brunel.ac.uk These simulations can elucidate the mechanisms of transport, which are often driven by gradients in surface tension known as the Marangoni effect. For this compound, its amphiphilic nature would cause it to accumulate at interfaces, with its lauryl tail oriented away from the aqueous phase and the diethanolamine and propionate groups interacting with water. The rate of transport to and arrangement at these interfaces is crucial for its effectiveness as a surface-active agent.
Furthermore, computational models can investigate the energy barriers associated with the transport of molecules across surfactant-laden interfaces. nih.gov The structure of the surfactant monolayer, including the packing density of the head and tail groups, can create significant resistance to the transport of other solutes. nih.gov For a molecule like this compound, the bulky diethanolamine headgroup and the flexible lauryl chain would form a dynamic interface whose transport properties could be modeled to predict its performance in emulsion and foam stabilization.
Table 1: Representative Diffusion Coefficients of Surfactants from Molecular Dynamics Simulations
| Surfactant System | Diffusion Coefficient (Ų/ps) |
| Dodecanolamide | 0.166 |
| Dodecanolamide/AES (Binary System) | 0.186 |
Note: This table presents example data from simulations of analogous surfactants to illustrate the type of information that can be obtained through computational modeling. nih.gov
Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of molecules with their activities and properties, respectively. While specific QSAR/QSPR studies for this compound were not identified, the principles and methodologies are widely applied to surfactants and can be extended to this compound and its derivatives. These models are invaluable for predicting the performance of new surfactant molecules without the need for extensive experimental testing.
QSPR studies on surfactants often aim to predict properties such as critical micelle concentration (CMC), surface tension at the CMC (γcmc), and the hydrophile-lipophile balance (HLB). mdpi.commdpi.com These models use molecular descriptors, which are numerical representations of a molecule's structure, to build a mathematical relationship with the property of interest. Descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For amphoteric surfactants like this compound, descriptors that capture the characteristics of both the hydrophobic lauryl chain and the complex hydrophilic headgroup would be crucial.
For instance, in QSAR/QSPR models for surfactants, the molecular weight, the ratio of hydrophobic to hydrophilic fragments, polarizability, and various charge-related descriptors have been found to be significant. mdpi.com The development of graph neural network (GNN)-based QSPR models represents a recent advancement, allowing for the prediction of surfactant properties with high accuracy across different surfactant types (anionic, cationic, zwitterionic, and nonionic). mdpi.comresearchgate.net Such a model could be trained on a dataset of amphoteric surfactants to predict the properties of this compound.
Table 2: Common Molecular Descriptors Used in Surfactant QSAR/QSPR Models
| Descriptor Type | Example Descriptors | Relevance to this compound |
| Topological | Molecular Connectivity Indices | Describes the branching and size of the lauryl chain. |
| Quantum-Chemical | HOMO/LUMO Energies, Partial Charges | Relates to the reactivity and electrostatic interactions of the diethanolamine and propionate groups. |
| Constitutional | Molecular Weight, Atom Counts | Basic descriptors that correlate with overall molecular size. |
| Solvational | Polar Surface Area (PSA) | Important for predicting interactions with water and other solvents. |
The predictive power of these models is essential for designing novel surfactants with tailored properties. For example, by modifying the length of the alkyl chain or the structure of the headgroup in silico, researchers can use QSAR/QSPR to predict the resulting changes in performance, guiding the synthesis of the most promising candidates.
Theoretical Insights into Supramolecular Assembly and Stability
The self-assembly of surfactants into supramolecular structures like micelles is a hallmark of their behavior in solution. Theoretical modeling provides profound insights into the thermodynamics and structural aspects of these assemblies, which are fundamental to the function of this compound.
Molecular thermodynamics is a powerful theoretical framework for predicting the aggregation behavior of surfactants. researchgate.net These models can calculate key properties such as the critical micelle concentration (CMC), average micelle size, and the size distribution of the aggregates. researchgate.net For zwitterionic surfactants, which share characteristics with the amphoteric this compound, molecular thermodynamic models have been developed that incorporate the electrostatic interactions between the dipolar headgroups. nih.gov These models have shown excellent agreement with experimental data for properties like CMC and aggregation number. nih.gov
Molecular dynamics (MD) simulations offer a more detailed, atomistic view of the supramolecular assembly process. rsc.org Simulations can visualize the spontaneous formation of micelles and provide information on their shape, size, and internal structure. For amphoteric surfactants, MD simulations can reveal how pH affects the charge of the headgroup and, consequently, the stability and morphology of the resulting aggregates. The stability of these assemblies is governed by a delicate balance of forces, including the hydrophobic effect driving the aggregation of the lauryl tails and the electrostatic and steric interactions between the this compound headgroups at the micelle surface.
Theoretical models have also been developed to understand the solubilization of hydrophobic substances within micelles, a key aspect of detergency. mit.edu These models can predict the capacity of micelles to encapsulate oils and other nonpolar molecules, which is directly related to the cleaning efficiency of a surfactant. For this compound, such models would consider the partitioning of a solute between the aqueous phase and the hydrophobic core of the micelle.
Cheminformatics and Database Analysis for Analogous Compounds
Cheminformatics involves the use of computational tools to analyze and organize chemical data, enabling the identification of trends and the prediction of properties for new compounds. While a specific cheminformatics analysis of this compound is not available, the methodologies can be applied to databases of analogous amphoteric and zwitterionic surfactants to infer its likely properties and functions.
Chemical databases such as PubChem, ChEMBL, and ChemSpider are vast repositories of chemical information that can be mined for compounds structurally similar to this compound. neovarsity.org By searching for molecules containing long alkyl chains, amino acid-like moieties, and tertiary amine structures, a dataset of analogous compounds can be compiled. This dataset can then be analyzed to understand the chemical space occupied by these types of surfactants. nih.gov
Once a dataset of analogous compounds is established, various cheminformatics tools can be used to analyze structure-property relationships. This includes the calculation of a wide range of molecular descriptors and the application of machine learning algorithms to build predictive models. liverpool.ac.uk For example, an analysis of a database of N-alkyl amino propionic acid derivatives could reveal how variations in the alkyl chain length and the substitution on the amine group affect properties like surface activity and biodegradability.
Furthermore, cheminformatics can be used to assess the "drug-likeness" or "surfactant-likeness" of a molecule based on its physicochemical properties. While this compound is not a drug, similar principles can be applied to evaluate its suitability for specific applications. For instance, properties like solubility, stability, and potential for skin irritation can be predicted based on the analysis of similar compounds in existing databases. This type of analysis is crucial for the rational design of new surfactants that are both effective and environmentally benign. liverpool.ac.uk
Environmental Fate and Transformation Mechanisms of Diethanolamine Laurylaminopropionate
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a primary mechanism for the removal of Diethanolamine (B148213) laurylaminopropionate from the environment. This process is mediated by microorganisms that utilize the compound as a source of carbon and nitrogen.
Studies on compounds structurally similar to Diethanolamine laurylaminopropionate, such as Diethanolamine (DEA), indicate a high potential for aerobic biodegradation. For instance, DEA is considered to be readily biodegradable. While specific kinetic data for this compound is not available, the degradation of DEA in an OECD 301F test demonstrated significant removal over a 28-day period.
Table 1: Aerobic Biodegradation of Diethanolamine (OECD 301F Test)
| Time (days) | Degradation (%) |
| 7 | 50 |
| 14 | 80 |
| 28 | 93 |
This data represents the biodegradation of Diethanolamine, a structural component of this compound, and is used as a proxy due to the lack of specific data for the target compound.
The biodegradation of this compound is expected to proceed through the breakdown of its ester and amide linkages. This would likely result in the formation of Diethanolamine, lauric acid, and aminopropionic acid. These intermediates are then subject to further microbial metabolism.
The microbial degradation of Diethanolamine is known to produce ethanolamine (B43304) and glycolaldehyde. These are then further metabolized by microorganisms. The lauric acid component is expected to be degraded via β-oxidation, a common pathway for fatty acid metabolism, which sequentially shortens the carbon chain.
The rate and extent of biodegradation of this compound are influenced by several environmental factors.
pH: The optimal pH for the microbial degradation of amine compounds is generally near neutral. For Diethanolamine, effective degradation has been observed in the pH range of 5 to 9.
Temperature: As with most microbial processes, temperature plays a crucial role. Increased temperatures, up to a certain optimum for the specific microbial community, generally enhance the rate of biodegradation.
Microbial Community: The presence of a microbial community acclimated to similar compounds is essential for efficient degradation. Sewage treatment plants and industrial wastewater facilities often harbor microorganisms capable of degrading surfactants and amines. Studies have shown that both specialized bacterial isolates and acclimatized sewage populations can degrade Diethanolamine and related compounds. nih.gov The structure of the substituent on the diethanolamine molecule significantly impacts its biodegradability. nih.gov
Abiotic Transformation Processes
In addition to biodegradation, this compound can be transformed by non-biological processes in the environment.
While specific data on the photolysis of this compound is unavailable, the Diethanolamine portion of the molecule is expected to be susceptible to photochemical degradation. In the atmosphere, it is predicted to be rapidly degraded by photochemical processes. This indirect photo-oxidation by hydroxyl radicals is a significant removal mechanism for volatile organic compounds in the air. In aquatic environments, direct photolysis is less likely to be a major degradation pathway unless the molecule contains chromophores that absorb sunlight.
The ester linkage in this compound is susceptible to hydrolysis, which can occur under both acidic and alkaline conditions. This chemical process would cleave the molecule into Diethanolamine and laurylaminopropionic acid. The rate of hydrolysis is dependent on pH and temperature. While specific hydrolysis data for this compound is not available, this pathway is expected to be a relevant transformation process in aquatic environments.
Environmental Distribution and Mobility
The distribution and movement of this compound through different environmental compartments are crucial for understanding its potential exposure pathways and risks. However, specific data on its interaction with environmental matrices, its tendency to vaporize, and its dispersion patterns are not documented in available scientific literature.
Sorption to Environmental Matrices (e.g., Soil, Sediments, Suspended Particulate Matter)
Specific studies detailing the sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc) for this compound could not be located. This information is vital for predicting whether the compound is likely to bind to soil and sediment particles or remain mobile in the water column. Without empirical data, it is difficult to ascertain its potential for accumulation in soil and aquatic sediments.
Volatilization Potential from Water and Soil Surfaces
The tendency of a chemical to volatilize is indicated by its Henry's Law constant. No specific data for the Henry's Law constant of this compound was found. This information is necessary to determine the likelihood of the compound partitioning from water or moist soil into the atmosphere, which is a key factor in its environmental transport.
Transport and Dispersion in Aquatic and Terrestrial Systems
Information regarding the transport and dispersion characteristics of this compound in real-world aquatic and terrestrial environments is not available. Such studies would be essential to model its movement and predict its concentration in various environmental compartments following its release.
Eco-toxicological Mechanisms and Environmental Impact
The potential adverse effects of this compound on ecosystems are largely uncharacterized. Understanding its interactions at a molecular level with organisms and its broader impact on microbial communities is fundamental to a thorough environmental risk assessment.
Molecular-Level Interactions with Aquatic Organisms and Ecosystems
Specific eco-toxicological data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for relevant aquatic organisms (e.g., fish, invertebrates, algae) exposed to this compound, are not available in the public domain. Research into the specific molecular mechanisms of toxicity is also absent. As a general consideration for amphoteric surfactants, their toxicity to aquatic organisms can be influenced by the length of their fatty acid chain. nih.gov
Impact on Microbial Communities and Biogeochemical Cycles
There is a lack of research on the specific effects of this compound on microbial communities in soil and water. Such studies are important for understanding its potential to disrupt critical biogeochemical cycles, such as nitrogen and carbon cycling. While amphoteric surfactants, as a class, are often found to be readily biodegradable under aerobic conditions, the specific impact of this compound on microbial population dynamics and function has not been documented. nih.gov
Conclusion and Future Research Directions in Diethanolamine Laurylaminopropionate Chemistry
Advancements in Synthesis and Functionalization of Diethanolamine (B148213) Laurylaminopropionate
The synthesis of amphiphilic molecules like Diethanolamine laurylaminopropionate is a cornerstone of surfactant chemistry. Future research could focus on developing more efficient and sustainable synthetic routes. A potential area of investigation involves the synthesis of amino acid derivatives using diethanolamine diesters, which could lead to novel amphiphiles with tailored properties. The exploration of diethanolamine derivatives through reactions with compounds like maleic anhydride (B1165640) suggests pathways for creating new structures with potentially enhanced functionalities.
Further research into the functionalization of the this compound molecule could unlock new applications. For example, modifying the hydrophobic lauryl chain or the hydrophilic diethanolamine head could alter its surface activity, solubility, and interaction with other molecules. This could lead to the development of "task-specific" surfactants with enhanced performance in targeted applications.
Elucidating Complex Reaction Pathways and Kinetic Profiles
Understanding the reaction kinetics of this compound is crucial for optimizing its use in various chemical processes. Studies on the reaction kinetics of diethanolamine with other substances, such as carbon monoxide or carbon dioxide, provide a foundation for this research. Future investigations could focus on the specific reaction pathways of this compound, including its degradation and interaction with other chemicals in complex formulations.
A detailed kinetic profile would be invaluable for industrial applications, allowing for better control of processes where it is used as a reactant or catalyst. For instance, understanding its behavior in the presence of oxidizing or reducing agents would be critical for its use in detergent and cleaning formulations.
Innovations in Analytical Characterization Techniques for Enhanced Understanding
The development of advanced analytical techniques is essential for a deeper understanding of this compound. While methods exist for the determination of diethanolamine in various matrices, such as cosmetics and refinery process waters, more specific methods for its derivatives are needed. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are established techniques for analyzing related compounds.
Future research could focus on adapting and refining these techniques for the specific analysis of this compound. The use of mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS), could provide highly sensitive and specific detection. Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy could be employed to elucidate its structural properties in detail.
Designing Novel Supramolecular Systems and Functional Materials
The self-assembly of surfactant molecules into micelles, vesicles, and other supramolecular structures is a key area of research with broad applications. The amphiphilic nature of this compound makes it a candidate for the design of novel supramolecular systems. Future research could explore how its specific molecular structure influences the formation and properties of these aggregates.
The creation of functional materials based on this surfactant is another promising avenue. For example, its use in the templated synthesis of mesoporous nanoparticles could be investigated, drawing on knowledge from ionic liquid-based surfactants. Such materials could have applications in catalysis, drug delivery, and separation technologies. The interaction of this compound with polymers and other molecules could also lead to the development of new gels, emulsions, and foams with unique properties.
Predictive Modeling and Computational Approaches for Rational Design
Computational chemistry and predictive modeling offer powerful tools for accelerating the design and development of new surfactants. Computer simulations can provide insights into the structure, dynamics, and self-assembly of surfactant molecules. For instance, models have been developed to predict the micellization behavior of ionic and zwitterionic surfactants.
Future research could apply these computational approaches to this compound. This would enable the prediction of its properties, such as critical micelle concentration (CMC) and interfacial tension, under various conditions. Such models could guide the rational design of new derivatives with optimized performance for specific applications, reducing the need for extensive experimental work.
Understanding Environmental Persistence, Transformation, and Mitigation Strategies
The environmental fate of surfactants is a critical aspect of their life cycle. Research in this area for this compound would involve studying its biodegradability, potential for bioaccumulation, and transformation products in soil and water. The persistence of surfactants and their degradation products in the environment is a growing concern, and understanding these processes is essential for assessing their environmental risk.
Future studies could focus on identifying the microbial pathways responsible for the degradation of this compound. This knowledge could be used to develop effective mitigation strategies, such as bioremediation techniques for contaminated sites. Furthermore, investigating its sorption behavior on soil and sediment would be crucial for predicting its mobility and bioavailability in the environment.
| Surfactant Class | Sorption Potential | Biodegradability |
|---|---|---|
| Anionic (e.g., LAS) | Lower | Generally biodegradable, can be persistent under anaerobic conditions |
| Nonionic | Higher | Generally biodegradable |
| Cationic | Higher | Variable, some can be persistent |
| Amphoteric | Variable | Generally good biodegradability |
Interdisciplinary Research Opportunities and Emerging Applications in Chemical Science
The unique properties of amphoteric surfactants like this compound open up numerous opportunities for interdisciplinary research and emerging applications. In the field of biotechnology, microbial surfactants are being explored for a range of biomedical applications, including as antimicrobial and antiviral agents. Future research could investigate whether this compound or its derivatives exhibit similar bioactive properties.
The market for amino acid-based surfactants is growing, driven by demand for milder and more sustainable ingredients in personal care products. This trend suggests a potential for this compound in the development of new cosmetic and pharmaceutical formulations. Its ability to function across a wide pH range and its compatibility with other types of surfactants make it a versatile ingredient for various applications.
| Industry | Application |
|---|---|
| Personal Care | Shampoos, cleansers, baby care products |
| Household & Industrial Cleaning | Detergents, hard surface cleaners |
| Agriculture | Pesticide emulsifiers and stabilizers |
| Pharmaceuticals | Drug carriers, sustained-release agents |
| Textiles | Finishing and dyeing auxiliaries, antistatic agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
